Cinnamaldehyde dimethyl acetal is classified under the category of acetal compounds. It is synthesized from cinnamaldehyde, a principal component of cinnamon oil, which is widely recognized for its aromatic properties. The compound has gained attention in various fields, including food science and perfumery, due to its pleasant scent and potential health benefits.
Cinnamaldehyde dimethyl acetal can be synthesized through several methods:
The molecular formula for cinnamaldehyde dimethyl acetal is . Its structure features a central carbon chain derived from cinnamaldehyde with two methoxy groups (-OCH₃) attached to the carbonyl carbon. The structural representation can be summarized as follows:
Cinnamaldehyde dimethyl acetal participates in various chemical reactions:
The mechanism by which cinnamaldehyde dimethyl acetal exerts its effects—particularly in biological systems—remains an area of active research. It is believed that its pleasant aroma may influence sensory perception and potentially modulate physiological responses through olfactory pathways.
Cinnamaldehyde dimethyl acetal exhibits several notable physical and chemical properties:
Cinnamaldehyde dimethyl acetal finds applications across various scientific fields:
Cinnamaldehyde dimethyl acetal (CDA) is formally identified as ((E)-3,3-dimethoxyprop-1-enyl)benzene, with the systematic IUPAC name [(1E)-3,3-dimethoxy-1-propen-1-yl]benzene. Its molecular formula is C₁₁H₁₄O₂, corresponding to a molecular weight of 178.23 g/mol. The CAS Registry Number assigned to this compound is 4364-06-1 (with alternative registry 63511-93-3), and its EINECS number is 224-454-6 [3] [4] [10]. The chemical structure preserves the trans (E) configuration of the parent cinnamaldehyde's α,β-unsaturated system, with the aldehyde group replaced by a dimethyl acetal moiety (–CH(OCH₃)₂) [4] [6]. Key identifiers include:
Table 1: Comparative Chemical Profiles of Cinnamaldehyde and Its Dimethyl Acetal
Property | Cinnamaldehyde | Cinnamaldehyde Dimethyl Acetal |
---|---|---|
Functional Group | Aldehyde | Acetal |
Molecular Formula | C₉H₈O | C₁₁H₁₄O₂ |
Molecular Weight (g/mol) | 132.16 | 178.23 |
Boiling Point (°C) | 248 | 256–263 |
Key Stability Issue | Air-sensitive | Acid-sensitive |
The chemistry of cinnamaldehyde derivatives emerged alongside early 20th-century investigations into carbonyl protection strategies. CDA was initially characterized during studies on acetal formation kinetics, where researchers noted its spontaneous generation in methanol-containing analytical solutions of cinnamon extracts [4] [6]. By the 1970s, its significance in flavor science was recognized due to its enhanced stability compared to cinnamaldehyde and its prolonged organoleptic properties. Patent literature from the 1990s documents its deliberate use in chewing gum to extend cinnamon flavor release, leveraging its resistance to hydrolysis in saliva (neutral/basic conditions) [7]. This represented a strategic shift from traditional spice extracts to synthetic flavor modifiers with tailored performance.
While cinnamaldehyde occurs naturally at 65–80% in Cinnamomum genus bark oils [2], cinnamaldehyde dimethyl acetal is not found in significant quantities in nature. Its presence in analytical samples primarily results from artifactual formation during extraction or storage in methanol [4]. Industrially, CDA is synthesized via:
Table 2: Industrial Synthesis Methods for Cinnamaldehyde Dimethyl Acetal
Method | Catalyst/Reagents | Temperature | Yield (%) |
---|---|---|---|
Acetalization | MeOH, H⁺ (e.g., Amberlyst) | 25–60°C | 80–85 |
TTN-mediated | Tl(NO₃)₃, MeOH, TMOF | Reflux | 90–92 |
K-10 Montmorillonite | TTN/K-10, TMOF | 25°C | 88 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1